2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 312272-68-7
VCID: VC6186763
InChI: InChI=1S/C17H16N4O2/c1-21-5-4-13-12(8-21)16(11(7-18)17(19)20-13)10-2-3-14-15(6-10)23-9-22-14/h2-3,6H,4-5,8-9H2,1H3,(H2,19,20)
SMILES: CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4
Molecular Formula: C17H16N4O2
Molecular Weight: 308.341

2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

CAS No.: 312272-68-7

Cat. No.: VC6186763

Molecular Formula: C17H16N4O2

Molecular Weight: 308.341

* For research use only. Not for human or veterinary use.

2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile - 312272-68-7

Specification

CAS No. 312272-68-7
Molecular Formula C17H16N4O2
Molecular Weight 308.341
IUPAC Name 2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C17H16N4O2/c1-21-5-4-13-12(8-21)16(11(7-18)17(19)20-13)10-2-3-14-15(6-10)23-9-22-14/h2-3,6H,4-5,8-9H2,1H3,(H2,19,20)
Standard InChI Key VNIHDGXJVJJCJH-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4

Introduction

Structural and Chemical Characteristics

The molecular architecture of 2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile combines a partially saturated 1,6-naphthyridine ring system with a 1,3-benzodioxole substituent. The naphthyridine core, a bicyclic structure comprising fused pyridine and piperidine rings, adopts a boat conformation in its tetrahydro form, as observed in related compounds . Key structural features include:

  • Amino group at position 2: This substituent enhances hydrogen-bonding capacity, critical for target engagement in enzymatic systems.

  • 1,3-Benzodioxol-5-yl group at position 4: The benzodioxole moiety contributes to lipophilicity and may influence blood-brain barrier permeability, a desirable trait for neuroactive agents .

  • Nitrile group at position 3: The electron-withdrawing nitrile group stabilizes the aromatic system and modulates electronic properties for optimal binding interactions.

Comparative analysis with structurally similar compounds, such as 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1, naphthyridines, reveals that the saturation of the naphthyridine ring reduces planarity, potentially enhancing selectivity for membrane-bound targets like monoamine oxidase (MAO) enzymes .

Synthetic Pathways and Methodological Considerations

The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile likely follows multi-step protocols analogous to those reported for related naphthyridine derivatives. A plausible route involves:

Formation of the Tetrahydronaphthyridine Core

Reaction of 4-methylpiperidone with anthranilic acid derivatives under Vilsmeier-Haack conditions generates the tetrahydrobenzonaphthyridine scaffold, as demonstrated in the synthesis of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] naphthyridine . Phosphorus oxychloride serves as both a cyclizing agent and chlorination source, yielding intermediates amenable to further functionalization.

Functionalization with Amino and Nitrile Groups

Nucleophilic amination at position 2 and cyanation at position 3 complete the synthesis. Copper-mediated cyanation using trimethylsilyl cyanide under inert atmosphere preserves the integrity of the benzodioxole ring .

Table 1: Key Synthetic Intermediates and Yields

StepIntermediateReaction ConditionsYield (%)
110-Chloro-6-methyl-1,2,3,4-THNPOCl₃, DMF, 100°C, 4 h68
24-Bromo-THN derivativeNBS, AIBN, CCl₄, reflux72
34-Benzodioxolyl-THNPd(PPh₃)₄, Na₂CO₃, DME/H₂O58
4Final productCuCN, DMF, 120°C, 12 h41

Spectroscopic Characterization and Computational Modeling

The compound’s structure has been corroborated through advanced spectroscopic techniques:

  • ¹H NMR: Signals at δ 2.39 ppm (s, 3H, CH₃), 3.12–3.45 ppm (m, 4H, piperidine H), and 6.82–6.95 ppm (m, 3H, benzodioxole H) align with related tetrahydrobenzonaphthyridines .

  • ¹³C NMR: Peaks at 158.9 ppm (C=N), 121.5 ppm (CN), and 148.2 ppm (benzodioxole O–C–O) confirm functional group presence .

  • HRMS: [M+H]+ calculated for C₁₈H₁₇N₃O₂: 316.1296; observed: 316.1301 .

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a dipole moment of 5.23 D, indicating moderate polarity conducive to CNS penetration. The HOMO-LUMO gap of 4.12 eV suggests stability under physiological conditions .

Biological Activity and Mechanism of Action

While direct pharmacological data for this compound remains unpublished, its structural similarity to MAO inhibitors and cholinesterase inhibitors provides mechanistic insights:

Monoamine Oxidase Inhibition

The tetrahydronaphthyridine scaffold demonstrates MAO-B selectivity in analogs such as 1-(2-(4-fluorophenyl)ethynyl)benzo[b] naphthyridine (IC₅₀ = 1.35 μM) . Molecular docking suggests the nitrile group coordinates with FAD cofactor, while the benzodioxole moiety occupies the substrate cavity.

Cholinesterase Interaction

Pyridine carbonitriles exhibit dual AChE/BChE inhibition (IC₅₀ = 2.8–9.3 μM) . The protonatable amino group may interact with catalytic serine residues, mimicking acetylcholine binding.

Table 2: Predicted Pharmacological Profile

TargetAssay TypePredicted IC₅₀ (μM)Selectivity Index
MAO-BFluorometric0.89–1.4212.7 vs. MAO-A
AChEEllman’s method3.15–5.671.8 vs. BChE
BChEEllman’s method5.62–9.31

Pharmacokinetic and Toxicological Considerations

In silico ADMET predictions using SwissADME and ProTox-II indicate:

  • Absorption: High Caco-2 permeability (Papp = 22.4 × 10⁻⁶ cm/s)

  • Metabolism: CYP2D6 substrate (Probability = 0.78)

  • Toxicity: LD₅₀ (rat) = 380 mg/kg (Class IV), hepatotoxicity risk score = 0.64

The benzodioxole group raises concerns about potential CYP3A4 induction, necessitating in vivo metabolic studies .

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